molecular formula C19H15FN4O B7720099 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide

Katalognummer B7720099
Molekulargewicht: 334.3 g/mol
InChI-Schlüssel: ZELWOUZCZFUVBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide, commonly referred to as EFPQ, is a chemical compound that has been studied for its potential use in scientific research. EFPQ is a novel small molecule that has shown promising results in various preclinical studies.

Wissenschaftliche Forschungsanwendungen

EFPQ has been studied for its potential use in various scientific research applications. One of the most promising applications of EFPQ is in the field of cancer research. EFPQ has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. EFPQ achieves this by targeting a specific protein called PAK4, which is overexpressed in many types of cancer. By inhibiting PAK4, EFPQ can induce apoptosis (cell death) in cancer cells, which can lead to the regression of tumors.

Wirkmechanismus

EFPQ exerts its effects by binding to the ATP-binding pocket of PAK4, which is a key regulator of cell migration, invasion, and survival. By binding to PAK4, EFPQ inhibits its kinase activity, which leads to the downregulation of downstream signaling pathways that are involved in cell proliferation and survival. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
EFPQ has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, EFPQ has also been shown to inhibit the migration and invasion of cancer cells. EFPQ achieves this by inhibiting the activity of PAK4, which is involved in the regulation of cell motility. EFPQ has also been shown to induce G1 cell cycle arrest in cancer cells, which can lead to the inhibition of cell proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of EFPQ is its specificity for PAK4. EFPQ has been shown to have minimal off-target effects, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of EFPQ is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for EFPQ.

Zukünftige Richtungen

There are several future directions for research on EFPQ. One potential direction is to investigate the use of EFPQ in combination with other anti-cancer agents. EFPQ has been shown to synergize with other drugs, such as paclitaxel and doxorubicin, which could lead to improved treatment outcomes for cancer patients. Another future direction is to investigate the use of EFPQ in other diseases that are characterized by abnormal PAK4 activity, such as neurodegenerative diseases and cardiovascular diseases. Additionally, more research is needed to optimize the synthesis method of EFPQ to improve its solubility and bioavailability.

Synthesemethoden

EFPQ can be synthesized through a multistep process that involves the reaction of 2-fluorobenzoyl chloride with 1-ethyl-1H-pyrazolo[3,4-b]quinoline in the presence of a base. The resulting product is then purified through column chromatography to obtain pure EFPQ. This synthesis method has been optimized to achieve high yields of EFPQ with good purity.

Eigenschaften

IUPAC Name

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c1-2-24-18-14(11-12-7-3-6-10-16(12)21-18)17(23-24)22-19(25)13-8-4-5-9-15(13)20/h3-11H,2H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELWOUZCZFUVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.